molecular formula C19H22N2O2 B267018 N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

Numéro de catalogue B267018
Poids moléculaire: 310.4 g/mol
Clé InChI: YCPAEHDDUDLSHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, commonly known as BMS-345541, is a synthetic compound that belongs to the class of N-substituted benzamides. It is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

BMS-345541 selectively inhibits the activity of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and degradation of IκB, a protein that inhibits the nuclear translocation of NF-κB. As a result, the activation of NF-κB is suppressed, which leads to the inhibition of pro-inflammatory cytokine production and cell survival.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, BMS-345541 has been shown to reduce inflammation and tissue damage in various diseases, including arthritis, colitis, and sepsis.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-345541 has several advantages for lab experiments. It is a highly selective inhibitor of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, which allows for the specific modulation of the NF-κB pathway. It has also been shown to have low toxicity and good bioavailability in animal models. However, there are also some limitations to its use in lab experiments. BMS-345541 has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which requires frequent dosing in animal studies.

Orientations Futures

There are several future directions for the research and development of BMS-345541. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory and autoimmune diseases, where it has shown efficacy in animal models. Future studies could explore its potential as a therapeutic agent in these diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more potent analogs.

Méthodes De Synthèse

The synthesis of BMS-345541 involves the reaction between 3-aminobenzamide and 4-methylbenzoyl chloride in the presence of a base catalyst and sec-butylamine. The reaction proceeds through an acylation process, which results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Applications De Recherche Scientifique

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively inhibit the activity of N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide, a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases.

Propriétés

Nom du produit

N-(sec-butyl)-3-[(4-methylbenzoyl)amino]benzamide

Formule moléculaire

C19H22N2O2

Poids moléculaire

310.4 g/mol

Nom IUPAC

N-butan-2-yl-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-19(23)16-6-5-7-17(12-16)21-18(22)15-10-8-13(2)9-11-15/h5-12,14H,4H2,1-3H3,(H,20,23)(H,21,22)

Clé InChI

YCPAEHDDUDLSHH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

SMILES canonique

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.